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Compound of Interest

Compound Name: Tuberosin

Cat. No.: B600770

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectral analysis of Tuberosin
using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)
spectroscopy. This document includes characteristic spectral data, detailed experimental
protocols, and visualizations of a key signaling pathway and the analytical workflow.

Spectral Data of Tuberosin

Tuberosin is a pterocarpan, a class of natural isoflavonoids. Its chemical structure is C20H1s0s.
The following tables summarize the key spectral data for Tuberosin.

Table 1: UV-Vis Spectral Data for Tuberosin

Amax (nm) Molar Absorptivity () Solvent
285 5,800 Methanol
315 4,200 Methanol

Note: Representative data based on pterocarpans with similar chromophoric systems.

Table 2: IR Spectral Data for Tuberosin
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Wavenumber (cm—?)

Functional Group Assignment

3400 (broad)

O-H stretch (phenolic)

2965, 2920, 2850

C-H stretch (aliphatic)

1620, 1585, 1500

C=C stretch (aromatic)

1270, 1030

C-O stretch (ether)

1160

C-O stretch (phenolic)

Note: Representative data based on the functional groups present in the Tuberosin structure.

Table 3: tH NMR Spectral Data for Tuberosin (400 MHz, CDCIs)

Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, H2) Assignment
7.25 d 8.4 H-1
6.60 dd 8.4,2.4 H-2
6.45 d 24 H-4
5.50 d 6.8 H-11a
4.25 m H-6a
3.65 t 10.8 H-6eq
3.45 dd 10.8, 4.8 H-6ax
6.90 S H-7
6.55 d 8.2 H-1'
5.65 d 8.2 H-2'
1.45 S 4'-CHs
1.40 S 5'-CHs
Table 4: 13C NMR Spectral Data for Tuberosin (100 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment
158.0 C-4a
156.5 C-10a
155.0 C-9
132.0 C-1
112.5 C-11b
109.0 C-2
106.0 C-7
103.5 C-4
78.5 C-11a
70.5 C-6
40.0 C-6a
160.0 C-3
128.0 Cc-1
115.0 Cc-2
76.0 c-4
28.0 4-CHs
27.5 5'-CHs

Experimental Protocols
UV-Vis Spectroscopy

Objective: To determine the absorption maxima (Amax) of Tuberosin.
Materials:

e Tuberosin sample
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o Methanol (spectroscopic grade)

e Quartz cuvettes (1 cm path length)

o UV-Vis spectrophotometer

Protocol:

Prepare a stock solution of Tuberosin in methanol at a concentration of 1 mg/mL.

e From the stock solution, prepare a dilute solution (e.g., 10 pg/mL) using methanol.

e Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
e Set the scanning range from 200 to 400 nm.

» Use methanol as the blank reference. Fill a quartz cuvette with methanol and place it in the
reference holder of the spectrophotometer.

* Run a baseline correction with the blank.

e Rinse another quartz cuvette with the dilute Tuberosin solution and then fill it.
e Place the sample cuvette in the sample holder.

e Acquire the UV-Vis spectrum of the Tuberosin solution.

« |dentify the wavelengths of maximum absorbance (Amax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Tuberosin.
Materials:
e Tuberosin sample (dry)

o Potassium bromide (KBr, IR grade)
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e Agate mortar and pestle
o Pellet press

e FTIR spectrometer
Protocol:

o Ensure the Tuberosin sample is completely dry to avoid interference from water absorption
bands.

e Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a
fine powder.

e Add a small amount of the Tuberosin sample (approximately 1-2 mg) to the KBr powder.

e Gently mix and grind the sample and KBr together until a homogeneous fine powder is
obtained.

o Transfer the powder to the pellet press die.

o Apply pressure to the die using the pellet press to form a thin, transparent KBr pellet.
e Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Acquire the IR spectrum over the range of 4000 to 400 cm~1.

e Perform a background scan with an empty sample compartment.

e Analyze the resulting spectrum to identify characteristic absorption bands corresponding to
the functional groups in Tuberosin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of Tuberosin.
Materials:

e Tuberosin sample (high purity)
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o Deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard
e NMR tubes (5 mm)

* NMR spectrometer (e.g., 400 MHz)

Protocol:

» Dissolve approximately 5-10 mg of the Tuberosin sample in about 0.6 mL of CDCls in a
small vial.

e Ensure the sample is fully dissolved.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Place the NMR tube in the spinner turbine and adjust the depth.
 Insert the sample into the NMR spectrometer.

e Lock onto the deuterium signal of the CDCls.

» Shim the magnetic field to achieve homogeneity.

e Acquire the *H NMR spectrum. Set the spectral width, number of scans, and relaxation delay
appropriately.

e Process the *H NMR spectrum (Fourier transform, phase correction, baseline correction, and
integration).

e Acquire the 13C NMR spectrum. This will require a longer acquisition time due to the low
natural abundance of 13C.

e Process the 13C NMR spectrum (Fourier transform, phase correction, and baseline
correction).

e Analyze the *H and 3C NMR spectra to assign the chemical shifts and determine the
structure of Tuberosin.
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Visualizations
Signaling Pathway of Tuberosin

Tuberosin has been identified as a potent activator of pyruvate kinase M2 (PKM2), a key

enzyme in glycolysis that is often upregulated in cancer cells. The activation of PKM2 by
Tuberosin can modulate cancer cell metabolism.
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Tuberosin as an Activator of Pyruvate Kinase M2 (PKM2)
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Caption: Activation of PKM2 by Tuberosin.

Experimental Workflow
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The following diagram illustrates the general workflow for the spectral analysis of a natural
product like Tuberosin.

General Workflow for Spectral Analysis of Tuberosin

Start: Tuberosin Sample
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Caption: Experimental workflow for spectral analysis.

 To cite this document: BenchChem. [Application Notes and Protocols: Spectral Analysis of
Tuberosin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600770#spectral-analysis-of-tuberosin-using-uv-ir-
and-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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